![molecular formula C12H23BO2 B133853 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 154820-94-7](/img/structure/B133853.png)
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. It can also involve studying how these properties change under different conditions .Aplicaciones Científicas De Investigación
Sustainable Extraction Solvents
Research on bio-based solvents like 2-methyloxolane (2-MeOx) has shown promise as sustainable alternatives to petroleum-based solvents for the extraction of natural products and food ingredients. These solvents exhibit comparable extraction efficiency and solvent power to traditional solvents such as hexane, with the added benefits of a more favorable environmental impact and toxicological profile. This shift towards greener extraction methodologies aligns with the broader goals of reducing reliance on non-renewable resources and minimizing environmental footprints in the chemical industry (Rapinel et al., 2020).
Ionic Liquids for Separation
The use of ionic liquids for the separation of hexane/hex-1-ene mixtures has been explored, highlighting the potential of these materials to replace conventional solvents in separation processes. Ionic liquids offer selective solvation characteristics that can be tailored to specific separation challenges, such as the efficient separation of alkenes from alkanes, showcasing an innovative approach to addressing traditional chemical engineering challenges (Domańska et al., 2016).
Polymer and Material Science
In material science, organo-silicon compounds, including those containing boron elements similar to the one , have been extensively studied for their unique properties and applications. These compounds are integral to the development of new materials with enhanced durability, fire resistance, and hydrophobicity. Such materials find applications in various fields, from construction and electronics to coatings and biomedical devices (Mai & Militz, 2004).
Environmental and Analytical Applications
Polysiloxane-immobilized ligand systems derived from organo-silicon chemistry have been extensively used in environmental and analytical chemistry for the extraction, separation, and preconcentration of metal ions. These systems utilize the sol-gel process to create functional materials capable of selectively binding to various metal ions, demonstrating the utility of silicon-based compounds in addressing environmental contamination and facilitating analytical procedures (El-Nahhal & El-Ashgar, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJMGKYYPHNDO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

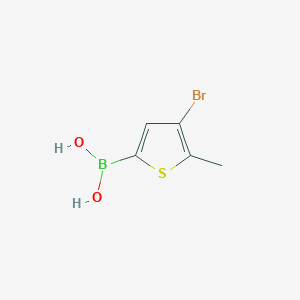
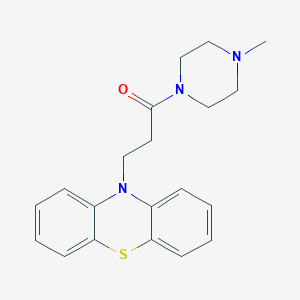
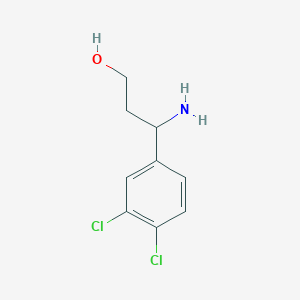
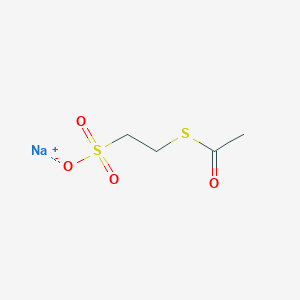
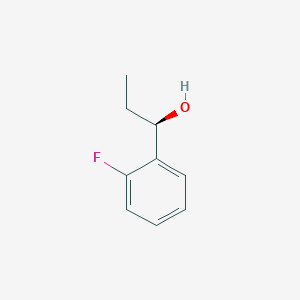
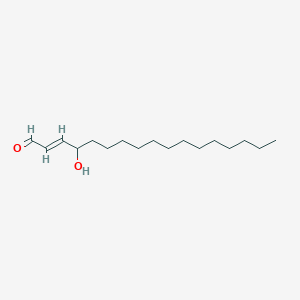
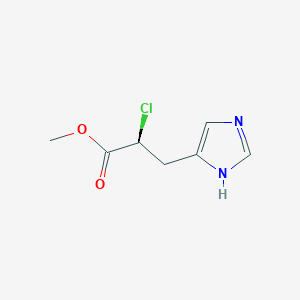
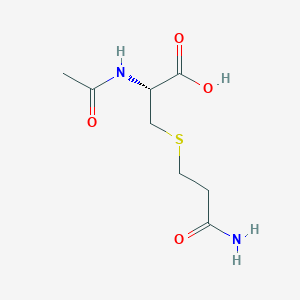
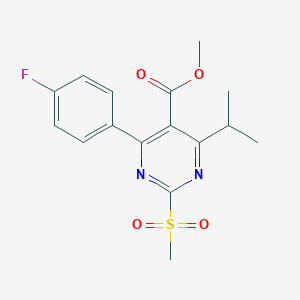
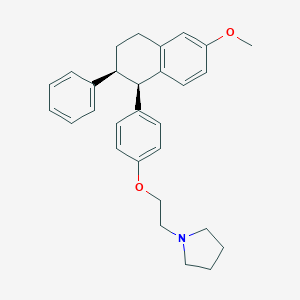
![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
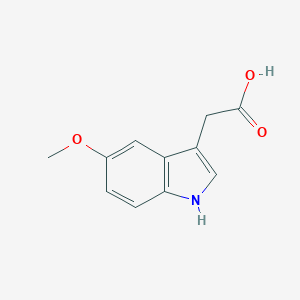
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)